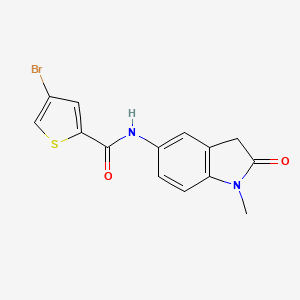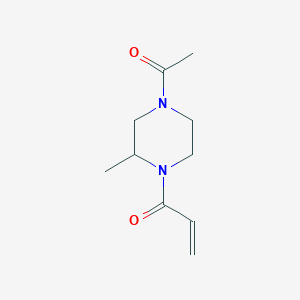
1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one, also known as AMP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. AMP is a piperazine derivative that has been synthesized through several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mecanismo De Acción
The mechanism of action of 1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one is not fully understood, but it has been suggested that it may act as an inhibitor of certain enzymes or as a modulator of protein-protein interactions. 1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one has been shown to bind to various proteins, including the heat shock protein 90 (Hsp90), which is involved in the regulation of cell growth and survival. The binding of 1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one to Hsp90 may disrupt its function and lead to the inhibition of cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant activities. In vitro studies have demonstrated that 1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and migration of cancer cells. In addition, 1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and to scavenge free radicals, which are implicated in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, its solubility in aqueous solutions is limited, which may limit its use in certain experiments. In addition, the mechanism of action of 1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one is not fully understood, which may complicate the interpretation of experimental results.
Direcciones Futuras
1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one has great potential for future research in various fields. In medicinal chemistry, further studies are needed to investigate the anti-cancer, anti-inflammatory, and anti-oxidant activities of 1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one in vivo and to optimize its pharmacokinetic properties. In biochemistry, 1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one can be used as a tool to study protein-ligand interactions and enzyme inhibition, and further studies are needed to elucidate its mechanism of action. In material science, 1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one can be explored as a potential precursor for the synthesis of novel materials with unique properties, such as molecularly imprinted polymers and metal-organic frameworks.
Conclusion:
In conclusion, 1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one, or 1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The synthesis method of 1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one and to optimize its use in various fields.
Métodos De Síntesis
The synthesis of 1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one can be achieved through several methods, including the reaction of 4-acetyl-1-methylpiperazine with acrolein in the presence of a base, the reaction of 4-acetyl-1-methylpiperazine with acrylonitrile in the presence of a base, and the reaction of 4-acetyl-1-methylpiperazine with acrylamide in the presence of a base. The yield and purity of the synthesized 1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one depend on the reaction conditions, such as the type and concentration of the base, reaction temperature, and reaction time.
Aplicaciones Científicas De Investigación
1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, 1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one has been used as a tool to study protein-ligand interactions and enzyme inhibition. In material science, 1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one has been explored as a potential precursor for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
1-(4-acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-4-10(14)12-6-5-11(9(3)13)7-8(12)2/h4,8H,1,5-7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWUETVIPHOBJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C=C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B2784960.png)
![9-(3,5-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2784963.png)
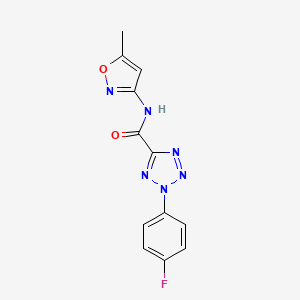
![Methyl 3-[(2-{[2-({2-[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2784967.png)

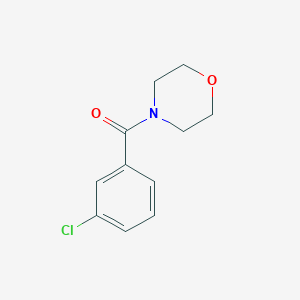
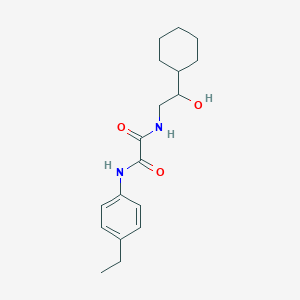
![Methyl 4,5-dimethyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2784974.png)
![(2Z)-2-[(3,4-difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2784976.png)
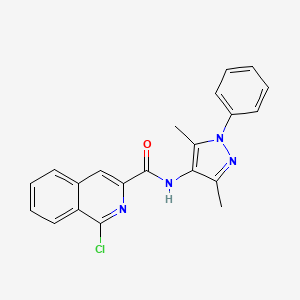
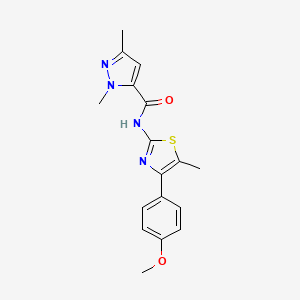
![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone](/img/structure/B2784981.png)
